molecular formula C9H6ClNO B1349339 5-(2-Chlorophenyl)oxazole CAS No. 89808-74-2

5-(2-Chlorophenyl)oxazole

Cat. No.: B1349339
CAS No.: 89808-74-2
M. Wt: 179.6 g/mol
InChI Key: DMZJGPXZLVUMIN-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)oxazole is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of 2-chlorobenzonitrile and an appropriate amine under cyclization conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-(2-Chlorophenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3-oxazole
  • 5-(2-Bromophenyl)-1,3-oxazole
  • 5-(2-Fluorophenyl)-1,3-oxazole

Uniqueness

5-(2-Chlorophenyl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring can affect the compound’s electronic properties and interactions with biological targets .

Biological Activity

5-(2-Chlorophenyl)oxazole is a compound belonging to the oxazole family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by case studies and data tables.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the condensation of 2-chlorobenzaldehyde with α-cyanoketones under dehydrating conditions. This reaction forms the oxazole ring, which is crucial for its biological activity. The structure features a chlorophenyl group that enhances its pharmacological properties.

2.1 Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, a review highlighted that oxazole derivatives generally exhibit significant activity against bacteria and fungi, including:

Pathogen MIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Escherichia coli17

These results suggest that compounds derived from oxazole can serve as potential antimicrobial agents .

2.2 Anticancer Activity

Research has indicated that this compound exhibits anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, a study reported that certain oxazole derivatives showed cytotoxic effects with IC50 values as low as 23 µg/mL against specific cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Signal Transduction Pathways : Studies have shown that these compounds can modulate pathways such as Akt/GSK-3β/NF-κB, which are critical in cancer progression and neurodegenerative diseases .

4.1 Neuroprotective Effects

In a notable study, derivatives of this compound were evaluated for their neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. The results indicated that these compounds reduced neurotoxicity and improved cell viability by inhibiting pathways associated with inflammation and apoptosis .

4.2 Antifungal Activity

Another investigation assessed the antifungal activity of oxazole derivatives against Candida species, revealing promising results that support their use in treating fungal infections .

5. Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Preliminary studies indicate good intestinal absorption characteristics.
  • Metabolism : Interaction with cytochrome P450 enzymes suggests potential metabolic pathways that could influence efficacy and safety profiles .

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZJGPXZLVUMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370951
Record name 5-(2-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-74-2
Record name 5-(2-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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